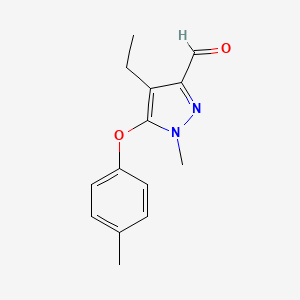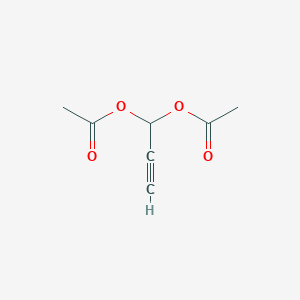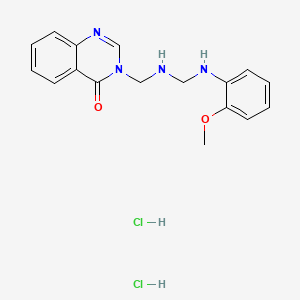
Toluylene blue
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Toluylene blue is synthesized through a series of chemical reactions involving aromatic amines and sulfur compounds. The process typically starts with the nitration of toluene to produce nitrotoluene, which is then reduced to toluidine. The toluidine is subsequently reacted with sulfur and other reagents to form the final dye compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity. The final product is then purified through crystallization and filtration processes .
Análisis De Reacciones Químicas
Types of Reactions: Toluylene blue undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different fields.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: The dye can be reduced using reducing agents such as sodium borohydride or zinc dust in the presence of an acid.
Substitution: Substitution reactions involve the replacement of functional groups in the dye molecule, often using halogens or other nucleophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different staining properties and applications .
Aplicaciones Científicas De Investigación
Toluylene blue has a wide range of applications in scientific research:
Chemistry: It is used as a redox indicator in various chemical reactions.
Medicine: this compound is used in clinical diagnostics to identify dysplasia and carcinoma in tissues.
Mecanismo De Acción
Toluylene blue exerts its effects by binding to acidic tissue components, such as nucleic acids and polysaccharides. The dye’s metachromatic properties allow it to change color depending on the chemical environment, which enhances the contrast in stained tissues . The molecular targets include DNA and RNA, where the dye intercalates between the nucleic acid bases, providing a clear visualization of cell structures .
Comparación Con Compuestos Similares
Methylene Blue: Another thiazine dye with similar staining properties but different chemical structure.
Azure B: A dye used in combination with methylene blue for staining purposes.
Crystal Violet: A triphenylmethane dye used for similar applications but with different chemical properties.
Uniqueness of Toluylene Blue: this compound is unique due to its high affinity for nucleic acids and its ability to provide sharp contrast in stained tissues. Its metachromatic properties make it particularly valuable for distinguishing between different tissue components, which is not as pronounced in some of the similar compounds .
Propiedades
Número CAS |
97-26-7 |
|---|---|
Fórmula molecular |
C15H19ClN4 |
Peso molecular |
290.79 g/mol |
Nombre IUPAC |
[4-(2,4-diamino-5-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride |
InChI |
InChI=1S/C15H18N4.ClH/c1-10-8-15(14(17)9-13(10)16)18-11-4-6-12(7-5-11)19(2)3;/h4-9H,1-3H3,(H3,16,17);1H |
Clave InChI |
SRAVWPVICTXESG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1N)N)N=C2C=CC(=[N+](C)C)C=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![7-Allyl-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13775058.png)
![2,2,2-Trichloro-1-(1-methyl-1,2-diazaspiro[2.5]octan-2-yl)ethanol](/img/structure/B13775065.png)



